molecular formula C28H28N4O4 B2649417 N-(4-methoxyphenyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide CAS No. 1251608-95-3

N-(4-methoxyphenyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide

Cat. No.: B2649417
CAS No.: 1251608-95-3
M. Wt: 484.556
InChI Key: ZMKLWTHEOKAVTL-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an imidazole ring, methoxyphenyl groups, and a propanamido linkage, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the methoxyphenyl groups and the propanamido linkage. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and verifying the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substituting agents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

N-(4-methoxyphenyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyformanilide: A simpler compound with a methoxyphenyl group and a formamide linkage.

    Nicotinamide, N-(4-methoxyphenyl)-: Another compound with a methoxyphenyl group, but with a different core structure.

Uniqueness

N-(4-methoxyphenyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide is unique due to its combination of an imidazole ring, methoxyphenyl groups, and a propanamido linkage This unique structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds

Properties

IUPAC Name

N-(4-methoxyphenyl)-1-[[4-[3-(4-methoxyphenyl)propanoylamino]phenyl]methyl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O4/c1-35-24-12-5-20(6-13-24)7-16-27(33)30-22-8-3-21(4-9-22)17-32-18-26(29-19-32)28(34)31-23-10-14-25(36-2)15-11-23/h3-6,8-15,18-19H,7,16-17H2,1-2H3,(H,30,33)(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMKLWTHEOKAVTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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